5-bromo-2-methoxy-N-(pyridin-4-ylmethyl)aniline
CAS No.: 1303917-46-5
Cat. No.: VC3395626
Molecular Formula: C13H13BrN2O
Molecular Weight: 293.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1303917-46-5 |
|---|---|
| Molecular Formula | C13H13BrN2O |
| Molecular Weight | 293.16 g/mol |
| IUPAC Name | 5-bromo-2-methoxy-N-(pyridin-4-ylmethyl)aniline |
| Standard InChI | InChI=1S/C13H13BrN2O/c1-17-13-3-2-11(14)8-12(13)16-9-10-4-6-15-7-5-10/h2-8,16H,9H2,1H3 |
| Standard InChI Key | FWFWZAFLWLEICP-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)Br)NCC2=CC=NC=C2 |
| Canonical SMILES | COC1=C(C=C(C=C1)Br)NCC2=CC=NC=C2 |
Introduction
5-Bromo-2-methoxy-N-(pyridin-4-ylmethyl)aniline is a complex organic compound with a molecular weight of 293.16 g/mol and a CAS number of 1303917-46-5 . This compound combines a brominated and methoxylated aniline structure with a pyridin-4-ylmethyl group, which suggests potential applications in pharmaceuticals or materials science due to its unique chemical properties.
Synthesis and Preparation
While specific synthesis methods for 5-Bromo-2-methoxy-N-(pyridin-4-ylmethyl)aniline are not detailed in the available literature, compounds with similar structures often involve multi-step reactions, including halogenation, methoxylation, and amination reactions. The synthesis typically requires careful control of reaction conditions to achieve the desired substitution pattern.
Biological Activity and Applications
Although specific biological activity data for 5-Bromo-2-methoxy-N-(pyridin-4-ylmethyl)aniline are not available, compounds with similar structures have shown potential in various biological applications. For instance, aniline derivatives are often explored for their anticancer, antibacterial, and antioxidant properties . The presence of a pyridin-4-ylmethyl group may enhance interactions with biological targets, suggesting potential applications in drug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume